4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}-3-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}-3-methylbenzoic acid is an organic compound that features a furan ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents to maximize yield and purity. The scalability of these reactions makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}-3-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring may yield a furanone derivative, while reduction of the hydroxyimino group would produce an amine derivative.
Scientific Research Applications
4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds
Mechanism of Action
The mechanism by which 4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}-3-methylbenzoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The furan ring and benzoic acid moiety may also interact with various biological pathways, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}-3-methylbenzoic acid: shares similarities with other furan-containing compounds and benzoic acid derivatives.
Indole derivatives: These compounds also feature aromatic rings and have diverse biological activities.
Uniqueness
What sets this compound apart is its unique combination of a furan ring and a benzoic acid moiety, along with the hydroxyimino group. This combination provides distinct chemical and biological properties that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C13H11NO4 |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
4-[5-[(E)-hydroxyiminomethyl]furan-2-yl]-3-methylbenzoic acid |
InChI |
InChI=1S/C13H11NO4/c1-8-6-9(13(15)16)2-4-11(8)12-5-3-10(18-12)7-14-17/h2-7,17H,1H3,(H,15,16)/b14-7+ |
InChI Key |
LAABNBXOMVHIJW-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)/C=N/O |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.